
Cyclopentane, 1,1-dichloro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane,1,1-dichloro-2-methyl-(9ci) is an organic compound with the molecular formula C6H10Cl2 It is a derivative of cyclopentane, where two chlorine atoms and one methyl group are substituted at the 1 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentane,1,1-dichloro-2-methyl-(9ci) can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentane,1,1-dichloro-2-methyl-(9ci) may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane,1,1-dichloro-2-methyl-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2-methylcyclopentane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of 2-methylcyclopentanol or other substituted derivatives.
Reduction: Formation of 2-methylcyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane,1,1-dichloro-2-methyl-(9ci) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Cyclopentane,1,1-dichloro-2-methyl-(9ci) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane,1,2-dichloro-: Similar structure but with chlorine atoms at different positions.
Cyclopentane,1,1-dibromo-2-methyl-: Bromine atoms instead of chlorine.
Cyclohexane,1,1-dichloro-2-methyl-: Larger ring structure with similar substitutions.
Uniqueness
Cyclopentane,1,1-dichloro-2-methyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C6H10Cl2 |
|---|---|
Peso molecular |
153.05 g/mol |
Nombre IUPAC |
1,1-dichloro-2-methylcyclopentane |
InChI |
InChI=1S/C6H10Cl2/c1-5-3-2-4-6(5,7)8/h5H,2-4H2,1H3 |
Clave InChI |
KLVITAQNOAJSCM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



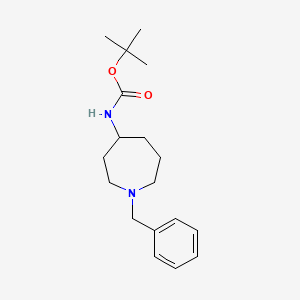

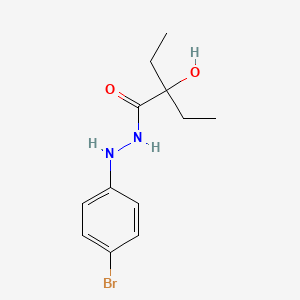
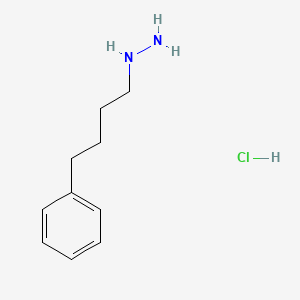

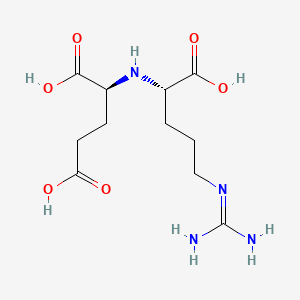
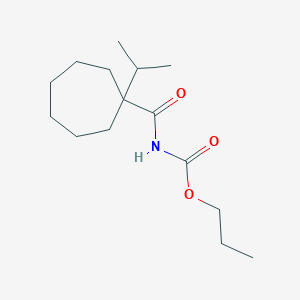
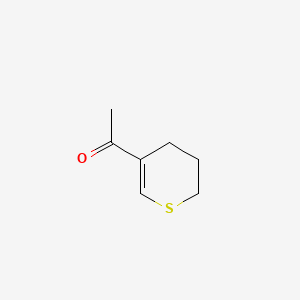
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
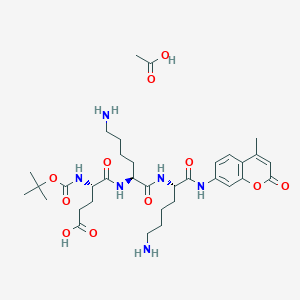

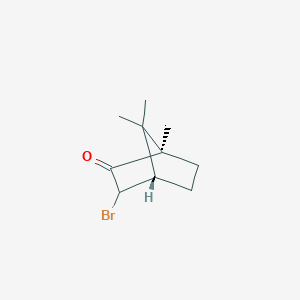
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)
